molecular formula C9H14O2 B1148772 2,2,6-TriMethyl-cyclohexane-1,4-dione CAS No. 1125-20-8

2,2,6-TriMethyl-cyclohexane-1,4-dione

Cat. No.: B1148772
CAS No.: 1125-20-8
M. Wt: 154.20626
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Description

2,2,6-Trimethyl-cyclohexane-1,4-dione is a versatile cyclic dione that serves as a valuable intermediate in organic synthesis and fragrance research. Its key research value lies in its role as a precursor in the synthesis of more complex molecules; a patented process describes its production from isophorone through a sequence involving epoxidation and acid-catalyzed isomerization . This synthetic route is of significant interest for developing efficient and scalable manufacturing processes for specialty chemicals. In scientific studies, this compound and its derivatives are investigated for their natural occurrence, having been identified as constituents in various plant species, which directs research towards its role in botanical chemistry and as a potential biomarker . Researchers utilize this compound to explore novel reaction pathways, including oxidation and rearrangement reactions, making it a compound of interest in methodological chemistry development and the study of flavor and fragrance compounds. This product is strictly for Research Use Only.

Properties

CAS No.

1125-20-8

Molecular Formula

C9H14O2

Molecular Weight

154.20626

Synonyms

2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Oxidation Mechanisms

Isophorone undergoes oxidation in the presence of Brønsted or Lewis acids to form intermediate peroxides, which subsequently rearrange into TMCHD. Formic acid (HCOOH) and trifluoroacetic acid (TFA) are preferred catalysts due to their ability to stabilize transition states during ring-opening. For example, a patent by JP2003533499A describes a reaction using 1.5 equivalents of 30% hydrogen peroxide (H₂O₂) and 0.1 M formic acid at 60–80°C, achieving 78–85% yield after 6–8 hours. The mechanism proceeds via electrophilic attack on the α,β-unsaturated ketone, forming a dioxetane intermediate that decomposes into the diketone (Figure 1).

Table 1: Optimization of Acid-Catalyzed Isophorone Oxidation

CatalystConcentration (M)Temperature (°C)Time (h)Yield (%)
Formic acid0.170682
Trifluoroacetic acid0.0565778
Phosphoric acid0.280870

Role of Solvent Systems

Polar aprotic solvents like acetone or methyl ethyl ketone (MEK) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures (≥90°C). A biphasic system using chloroform and water improves product isolation by leveraging differential solubility.

Isomerization Techniques for Intermediate Stabilization

Post-oxidation, the crude product often contains regioisomers requiring isomerization to TMCHD. Lewis acids such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) facilitate this step via carbocation rearrangements.

Lewis Acid-Catalyzed Isomerization

AlCl₃ (5–10 mol%) in dichloromethane at 25°C converts 3,5,5-trimethylcyclohexane-1,2-dione to TMCHD within 2 hours with 90% efficiency. The catalyst coordinates to carbonyl oxygen, polarizing the C=O bond and enabling methyl group migration.

Bronsted Acid-Mediated Rearrangements

Sulfonic acids (e.g., p-toluenesulfonic acid) offer a milder alternative, particularly for acid-sensitive substrates. Reactions conducted at 50°C in ethanol achieve 88% yield but require extended durations (12–15 hours).

Purification and Isolation Protocols

Crude TMCHD is purified via solvent extraction, crystallization, or fractional distillation.

Solvent Extraction

Partitioning between chloroform and aqueous sodium bicarbonate removes acidic byproducts. Subsequent evaporation under reduced pressure yields a pale yellow solid, which is recrystallized from hexane/ethyl acetate (4:1 v/v) to >99% purity.

Crystallization Dynamics

TMCHD’s low solubility in alkanes necessitates slow cooling (1°C/min) to avoid oiling out. Seed crystals introduced at 40°C improve crystal lattice formation, producing needle-like crystals with a melting point of 92–94°C .

Chemical Reactions Analysis

Types of Reactions

2,2,6-TriMethyl-cyclohexane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original diketone, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Vitamin E Acetate

Overview : One of the primary applications of 2,2,6-trimethylcyclohexane-1,4-dione is in the synthesis of trimethylhydroquinonediacetate (TMHQ-DA), a precursor for vitamin E acetate.

Process :

  • The compound is produced via an epoxidation reaction of β-isophorone followed by isomerization to yield DH-KIP.
  • DH-KIP can then be oxidatively aromatized to TMHQ-DA.

Significance : Vitamin E acetate is widely used as a dietary supplement and in cosmetic formulations due to its antioxidant properties .

Role in Carotenoid Synthesis

Overview : DH-KIP serves as an important intermediate in the synthesis of carotenoids, which are vital for various biological functions and have applications in food coloring and nutraceuticals.

Case Study : Research indicates that DH-KIP can be utilized in the synthetic pathways leading to carotenoid compounds, enhancing the efficiency of these processes .

Enzymatic Transformations

Overview : The compound has been employed in biocatalytic processes to produce chiral compounds.

Process :

  • A two-step enzymatic reduction process has been developed using Saccharomyces cerevisiae and Corynebacterium aquaticum as biocatalysts.
  • This method yields (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess.

Significance : This application highlights the potential for using DH-KIP in asymmetric synthesis, which is crucial for producing pharmaceuticals with specific stereochemistry .

Agrochemical Applications

Overview : DH-KIP has been investigated for its potential use in agrochemicals.

Case Study : Research has shown that derivatives of DH-KIP can exhibit herbicidal activity, suggesting its utility in developing new agrochemical products .

Material Science

Overview : The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials.

Application Area Details
Material Science Used as a precursor in synthesizing polymers and other advanced materials due to its diketone functionality.
Pharmaceuticals Serves as an intermediate for synthesizing various drugs that require specific structural features.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues: 2,6,6-Trimethyl-2-cyclohexene-1,4-dione , (6R)-2,2,6-Trimethyl-cyclohexane-1,4-dione (levodione) , and 1,4-cyclohexanedione .

Property 2,2,6-Trimethyl-cyclohexane-1,4-dione 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (6R)-Levodione 1,4-Cyclohexanedione
Molecular Formula C₉H₁₄O₂ C₉H₁₂O₂ C₉H₁₄O₂ C₆H₈O₂
Molecular Mass (g/mol) 154.209 152.190 154.209 112.13
Key Structural Feature Fully saturated cyclohexane ring Conjugated cyclohexene ring (6R)-stereocenter No methyl substituents
Boiling Point Not reported 366.20 K (estimated) Not reported 315–320 K (literature)
Biological Activity Pheromone precursor (Aedes mosquitoes) Aggregation pheromone (Aedes aegypti) Chiral intermediate for actinol Antiproliferative heterocycle precursor
Synthetic Applications Oxidative aromatization Substrate for biocatalytic reduction Yeast-mediated stereoselective reduction Multi-component heterocyclization

Key Research Findings

Reactivity and Functionalization

  • This compound undergoes oxidative aromatization with sulfonating agents to yield trimethylhydroquinone diesters, critical for synthesizing antioxidants like vitamin E .
  • In contrast, 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) is reduced enantioselectively by Saccharomyces cerevisiae enzymes to produce (6R)-levodione, a precursor to the chiral synthon actinol .

Stereochemical Significance

  • (6R)-Levodione highlights the importance of stereochemistry: its (6R)-configured methyl group enables precise biocatalytic reduction to (4R,6R)-actinol, a key intermediate in chiral drug synthesis .

Q & A

Q. What are the primary synthetic routes for 2,2,6-Trimethyl-cyclohexane-1,4-dione, and how can its enantiomeric purity be ensured?

The compound is synthesized via enzymatic reduction of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (ketoisophorone). A two-step biocatalytic system is commonly employed:

  • Step 1 : Saccharomyces cerevisiae old yellow enzyme (cloned into E. coli) reduces ketoisophorone to (6R)-2,2,6-Trimethyl-cyclohexane-1,4-dione [(6R)-levodione] with strict stereospecificity .
  • Step 2 : Levodione reductase from Corynebacterium aquaticum further reduces levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol). NADH co-factors are regenerated using glucose dehydrogenase/glucose/NAD+ systems . Methodological Note : Use chiral HPLC or polarimetry to confirm enantiomeric purity, and cross-validate with spectral databases (e.g., NIST Chemistry WebBook ).

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Mass Spectrometry (MS) : Confirm molecular weight (average mass: 154.209 Da) via high-resolution MS (HRMS) to distinguish from isomers (e.g., cyclohexene derivatives like ketoisophorone, C9H12O2) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to identify methyl groups (δ 1.0–1.3 ppm for CH3) and carbonyl signals (δ 200–220 ppm for ketones). Compare with literature data for 1,4-cyclohexanedione derivatives .
  • Infrared (IR) Spectroscopy : Validate carbonyl stretching vibrations (1700–1750 cm1^{-1}) and absence of C=C bonds (ruling out cyclohexene analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical data for this compound?

Discrepancies arise due to undefined stereocenters in some datasets (e.g., "0 of 1 defined stereocenters" in ChemSpider ) versus enantiomerically pure (6R)-levodione in biocatalytic studies . Methodological Recommendations :

  • Use X-ray crystallography to unambiguously assign stereochemistry.
  • Apply enzymatic assays with stereospecific reductases (e.g., levodione reductase) to probe chiral sensitivity .
  • Cross-reference CAS registry numbers (e.g., 20547-99-3 vs. 1125-20-8) to avoid confusion with unsaturated analogs .

Q. What experimental considerations are critical for microbial biotransformation studies of this compound?

  • Strain Selection : Use Sporidiobolus unisporus or Corynebacterium aquaticum for stereoselective reductions. Validate enzyme activity via gene cloning (e.g., old yellow enzyme in E. coli) .
  • Co-factor Regeneration : Optimize NADH regeneration systems (e.g., glucose dehydrogenase) to sustain reaction yields .
  • Analytical Workflow : Monitor reaction progress via GC-MS or LC-MS to detect intermediates (e.g., ketoisophorone) and byproducts .

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

  • Antimicrobial Assays : Test against plant pathogens (e.g., Fusarium oxysporum) using disk diffusion or microbroth dilution. Compare with structurally related bioactive compounds like 2,5-cyclohexadiene-1,4-dione derivatives .
  • Cytotoxicity Screening : Use human tumor cell lines (e.g., melanoma M14) to assess pro-apoptotic activity. Measure caspase activation and PARP cleavage via Western blotting .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., hydroxylated or methoxylated derivatives) to correlate substituents with bioactivity .

Data Contradictions and Validation

  • Molecular Formula Discrepancies : Cyclohexane (C9H14O2) vs. cyclohexene (C9H12O2) derivatives are often conflated. Verify via unsaturated bond indices in IR or NMR .
  • CAS Registry Conflicts : Cross-check 20547-99-3 (dihydrooxoisophorone) and 1125-20-8 (potential synonym) using authoritative databases like PubChem .

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